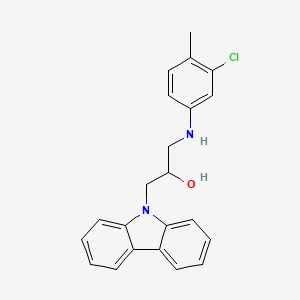

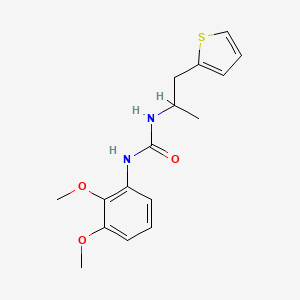

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide involves multiple steps and can be quite complex. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process that resulted in a 1% overall chemical yield . This process included a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a radiochemical yield of 40-50% . Such detailed synthetic routes are crucial for the development of new pharmaceutical agents, including potential PET imaging agents for cancer diagnosis.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(substituted benzothiazol-2-yl)amides, has been designed and synthesized for specific biological activities . The presence of the benzothiazole moiety is significant as it is a common feature in compounds with diverse pharmacological properties. The substitution pattern on the benzothiazole ring, as well as the nature of the amide linkage, can greatly influence the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include EDC coupling reactions, which are commonly used to form amide bonds between carboxylic acids and amines . This method was employed to create a series of N-(substituted benzothiazol-2-yl)amide derivatives with potential anticonvulsant and neuroprotective effects . The reactivity of the benzothiazole and the amide functional groups is central to the chemical behavior of these compounds, and their manipulation through various chemical reactions enables the creation of molecules with desired properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, the properties of structurally similar compounds can offer some insights. For example, the compound N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed significant anticonvulsant activity and neuroprotective effects, which suggests that the physical and chemical properties of these molecules are conducive to crossing the blood-brain barrier and interacting with biological targets . The presence of methoxy and difluoro groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

Anticonvulsant and Neuroprotective Effects : Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One study highlighted a compound showing promising results in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), suggesting potential as an anticonvulsant with neuroprotective properties (Hassan, Khan, & Amir, 2012).

Topoisomerase II Inhibitory Activity : Benzothiazole compounds have been identified as potent eukaryotic DNA topoisomerase II inhibitors, a critical enzyme for DNA replication and cell division. This action suggests their potential use in cancer therapy, with certain derivatives outperforming standard reference drugs in inhibitory activity (Pınar et al., 2004).

Material Science Applications

- Fluorescent Probes : Certain benzothiazole derivatives have been developed as fluorescent probes for sensing pH and metal cations, showing high sensitivity and selectivity. This application is crucial for bioimaging and environmental monitoring, demonstrating the versatility of benzothiazole compounds in sensor technology (Tanaka et al., 2001).

Anticancer Activity

- Synthesis and Anticancer Evaluation : The synthesis of benzothiazole acylhydrazones and their evaluation for anticancer activity have been a focus of research. These compounds exhibit cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Osmaniye et al., 2018).

Eigenschaften

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-11-5-3-2-4-9(11)14(21)19-20-15-18-13-10(17)6-8(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBOQNFHQWXAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)

![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)

![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)

![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2552488.png)